
2-(2-(2-Chlorophenyl)-1-((dichloromethyl)sulfonyl)vinyl)-5-nitrofuran
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-(2-Chlorophenyl)-1-((dichloromethyl)sulfonyl)vinyl)-5-nitrofuran is a complex organic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a nitrofuran moiety, which is known for its antimicrobial properties, and a chlorophenyl group, which can influence its reactivity and biological activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(2-Chlorophenyl)-1-((dichloromethyl)sulfonyl)vinyl)-5-nitrofuran typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Chlorophenyl Intermediate: The initial step involves the chlorination of a phenyl ring to introduce the chlorine atom at the desired position.
Sulfonylation: The chlorophenyl intermediate is then subjected to sulfonylation using dichloromethyl sulfone under controlled conditions to form the sulfonylated intermediate.
Vinylation: The sulfonylated intermediate undergoes a vinylation reaction to introduce the vinyl group.
Nitrofuran Formation: Finally, the nitrofuran moiety is introduced through a nitration reaction, completing the synthesis of the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-(2-Chlorophenyl)-1-((dichloromethyl)sulfonyl)vinyl)-5-nitrofuran can undergo various chemical reactions, including:
Oxidation: The nitrofuran moiety can be oxidized under specific conditions to form different oxidation products.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The chlorophenyl group can participate in substitution reactions, where the chlorine atom is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Oxidized derivatives of the nitrofuran moiety.
Reduction: Amino derivatives of the compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-(2-(2-Chlorophenyl)-1-((dichloromethyl)sulfonyl)vinyl)-5-nitrofuran has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial properties due to the nitrofuran moiety.
Medicine: Explored for its potential therapeutic applications, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-(2-(2-Chlorophenyl)-1-((dichloromethyl)sulfonyl)vinyl)-5-nitrofuran involves its interaction with biological molecules. The nitrofuran moiety can generate reactive oxygen species (ROS) upon reduction, leading to oxidative stress in microbial cells. The chlorophenyl group can enhance the compound’s binding affinity to specific molecular targets, increasing its biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(2-Chlorophenyl)-2-hydroxycyclohexanone: Structurally similar but lacks the nitrofuran moiety.
(2-Chlorophenyl)methanesulfonyl chloride: Contains the chlorophenyl and sulfonyl groups but lacks the vinyl and nitrofuran moieties.
Uniqueness
2-(2-(2-Chlorophenyl)-1-((dichloromethyl)sulfonyl)vinyl)-5-nitrofuran is unique due to the combination of its nitrofuran, chlorophenyl, and sulfonyl groups, which confer distinct chemical reactivity and biological activity
Propriétés
Formule moléculaire |
C13H8Cl3NO5S |
|---|---|
Poids moléculaire |
396.6 g/mol |
Nom IUPAC |
2-[(E)-2-(2-chlorophenyl)-1-(dichloromethylsulfonyl)ethenyl]-5-nitrofuran |
InChI |
InChI=1S/C13H8Cl3NO5S/c14-9-4-2-1-3-8(9)7-11(23(20,21)13(15)16)10-5-6-12(22-10)17(18)19/h1-7,13H/b11-7+ |
Clé InChI |
QTVZPSJGZUROPW-YRNVUSSQSA-N |
SMILES isomérique |
C1=CC=C(C(=C1)/C=C(\C2=CC=C(O2)[N+](=O)[O-])/S(=O)(=O)C(Cl)Cl)Cl |
SMILES canonique |
C1=CC=C(C(=C1)C=C(C2=CC=C(O2)[N+](=O)[O-])S(=O)(=O)C(Cl)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


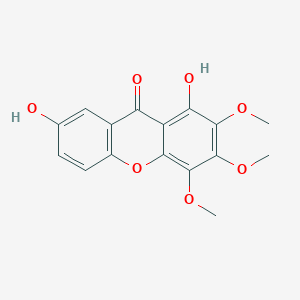
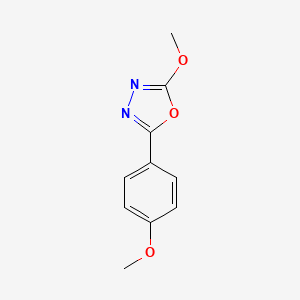
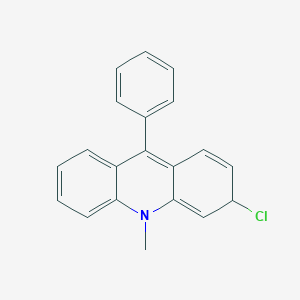
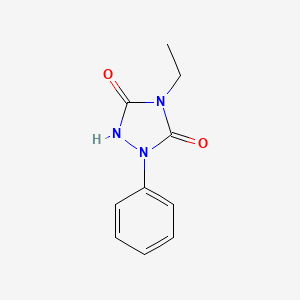
![5,5'-Diphenyl-[3,3'-bifuran]-2,2'(3H,3'H)-dione](/img/structure/B15212458.png)
![1-Butanone, 3-methyl-1-[5-methyl-3,6-bis(1-methylpropyl)pyrazinyl]-](/img/structure/B15212460.png)
![(3S)-N-cyclobutyl-N-[(2,3-dichlorophenyl)methyl]pyrrolidin-3-amine](/img/structure/B15212464.png)
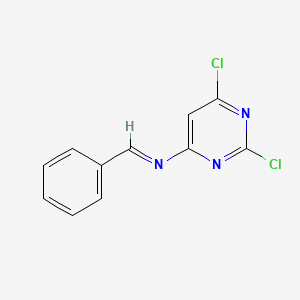
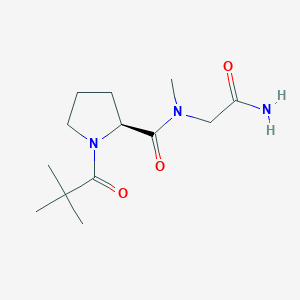
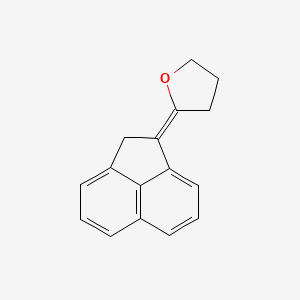
![(6R,6aS,8R,10S,10aR)-2-Hydroxy-6,6a,8,10-tetramethyl-5,6,6a,7,8,9,10,10a-octahydrobenzo[h]isoquinolin-1(2H)-one](/img/structure/B15212500.png)
![Imidazo[1,2-a]pyrazin-8-amine, N-methyl-3-(2-thiazolyl)-](/img/structure/B15212511.png)
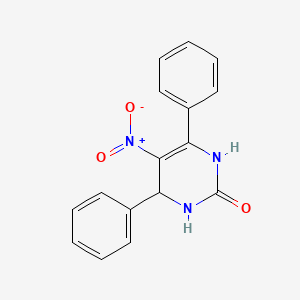
![[(2R,3S,5R)-5-(6-benzamidopurin-9-yl)-2-(hydroxymethyl)oxolan-3-yl] Acetate](/img/structure/B15212520.png)
